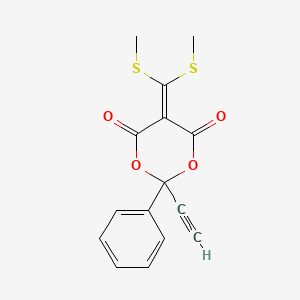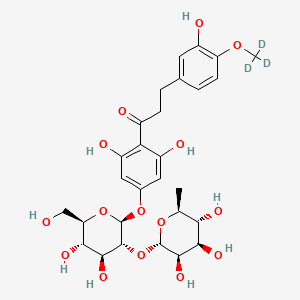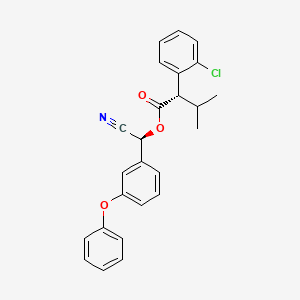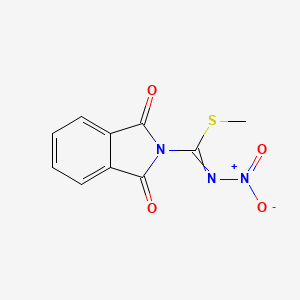
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester is a complex organic compound with the molecular formula C10H7N3O4S and a molecular weight of 265.25 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a dioxo group, and a carboximidothioic acid ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves several steps. One common method includes the reaction of 1,3-dihydro-2H-isoindole-1-carboxylic acid with nitro compounds under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4- [4- [(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy]-3-nitro-, methyl ester
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H7N3O4S |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
methyl N-nitro-1,3-dioxoisoindole-2-carboximidothioate |
InChI |
InChI=1S/C10H7N3O4S/c1-18-10(11-13(16)17)12-8(14)6-4-2-3-5-7(6)9(12)15/h2-5H,1H3 |
InChI-Schlüssel |
LVRHKKSAXKLFDG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=N[N+](=O)[O-])N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


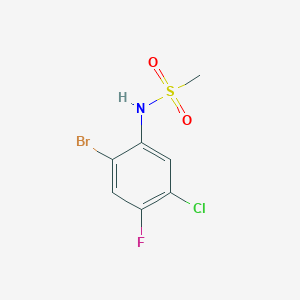
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
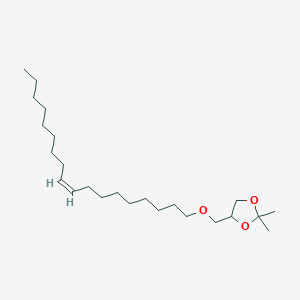
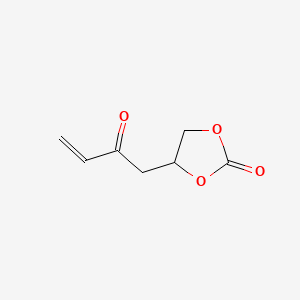
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
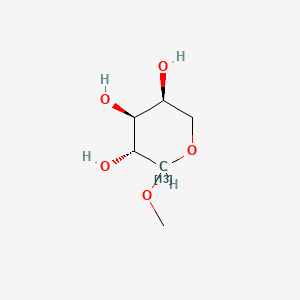
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
